Dodecyltriphenylphosphonium

Description

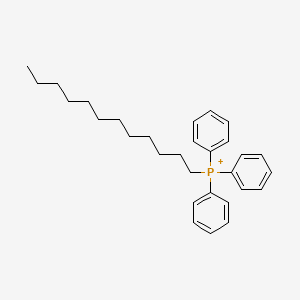

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl(triphenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40P/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXRCMCRCZBKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904622 | |

| Record name | Dodecyltriphenylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17895-72-6 | |

| Record name | Dodecyltriphenylphosphonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17895-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyltriphenylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Phosphonium Salts in Contemporary Chemical Science

Quaternary phosphonium (B103445) salts, characterized by a central phosphorus atom bonded to four organic groups, are a class of compounds with remarkable versatility. acs.org Their structural tunability, achieved by varying the organic substituents (alkyl, aryl, or heterocyclic), allows for the design of molecules tailored for specific purposes. acs.org This adaptability has led to their widespread application in diverse fields such as materials science, catalysis, and pharmaceuticals. acs.org

In organic synthesis, phosphonium salts are well-established as reagents in fundamental reactions like the Wittig and Staudinger reactions. sioc-journal.cn More recently, their roles have expanded to include applications as Lewis acid organocatalysts, phase-transfer catalysts, and ionic liquids. acs.orgresearchgate.net The development of new synthetic methods continues to broaden their utility, enabling the creation of complex bioactive and pharmaceutical molecules. sioc-journal.cn Furthermore, phosphonium salts are being investigated for their potential as photothermal materials and even as components in advanced applications like deep learning for molecular structure recognition. acs.orgresearchgate.net

Evolution of Dodecyltriphenylphosphonium As a Model Lipophilic Cation in Research

The scientific interest in dodecyltriphenylphosphonium (DTPP), often abbreviated as C12TPP, stems from its identity as a delocalized lipophilic cation. nih.govnih.gov This class of molecules can permeate biological membranes, a characteristic first described for triphenylphosphonium (TPP⁺) derivatives in the 1970s. plos.org The accumulation of these cations within mitochondria is driven by the significant negative membrane potential across the inner mitochondrial membrane. nih.govplos.org

The structure of DTPP, featuring a positively charged triphenylphosphonium head group and a long, twelve-carbon alkyl (dodecyl) chain, imparts a significant hydrophobicity. plos.org This hydrophobicity is a key determinant of its biological activity, as it governs the molecule's affinity for and interaction with phospholipid membranes. plos.org Research has shown that the ability of alkylTPP⁺ compounds to interact with and disrupt mitochondrial functions, such as the electron transport chain, increases with the length of the alkyl chain. plos.org This predictable structure-activity relationship has made DTPP and its shorter- and longer-chain homologs invaluable tools for studying mitochondrial bioenergetics and the effects of lipophilic cations on cellular processes. plos.orgmdpi.com

Scope and Research Trajectories of Dodecyltriphenylphosphonium Studies

Classic Synthetic Pathways for Dodecyltriphenylphosphonium Bromide

The most common and well-established method for synthesizing this compound bromide involves the reaction of triphenylphosphine (B44618) with 1-bromododecane (B92323). This reaction is a classic example of a nucleophilic substitution, where the phosphorus atom of triphenylphosphine acts as the nucleophile.

Reaction Mechanisms and Conditions for Phosphonium (B103445) Salt Formation

The formation of this compound bromide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of 1-bromododecane, which is bonded to the bromine atom. This concerted step involves the simultaneous formation of a new carbon-phosphorus bond and the breaking of the carbon-bromine bond, with the bromide ion acting as the leaving group.

The reaction is typically carried out by heating a mixture of triphenylphosphine and 1-bromododecane. Various solvents can be employed, with acetonitrile (B52724) and toluene (B28343) being common choices. nih.gov Refluxing the mixture for a period ranging from several hours to a few days is often necessary to ensure the reaction goes to completion. nih.gov For instance, one procedure involves refluxing a solution of triphenylphosphine and an alkyl bromide in acetonitrile for 24 to 72 hours. nih.gov Another approach involves heating the neat reactants at elevated temperatures, such as 90°C. ub.edu

Table 1: Reaction Conditions for the Synthesis of this compound Bromide

| Reactants | Solvent | Temperature | Duration | Reference |

| Triphenylphosphine, 1-Bromododecane | Ethanol | ~80°C | Several days | |

| Triphenylphosphine, 1-Bromododecane | Neat | 90°C | Not specified | ub.edu |

| Triphenylphosphine, 1-Bromododecane | Acetonitrile | Reflux | 3-4 days | acs.org |

| Tri-(4-substitutedphenyl)phosphine, 1-Bromoalkane | Acetonitrile | Reflux | 24-72 hours | nih.gov |

Optimization of Reaction Yields and Purity

Achieving high yields and purity is a critical aspect of the synthesis of this compound bromide. Several factors can be manipulated to optimize the outcome of the reaction. The molar ratio of the reactants plays a significant role; using a slight excess of triphenylphosphine can help drive the reaction to completion.

Purification of the crude product is essential to remove any unreacted starting materials or byproducts. A common and effective method for purification is recrystallization. This technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound bromide decreases, causing it to crystallize out, leaving impurities behind in the solvent. Another purification strategy involves a dissolution-reprecipitation procedure. For example, the residue can be dissolved in a small amount of chloroform, followed by the addition of an excess of a non-solvent like hexane (B92381) to precipitate the desired product. Repeating this process multiple times can significantly enhance the purity of the final compound. acs.org

Synthesis of Substituted this compound Analogues

The versatility of the triphenylphosphonium scaffold allows for the synthesis of a wide array of analogues with tailored properties. These modifications can be broadly categorized into alterations of the phenyl rings and variations in the alkyl chain.

Systematic Modification of Phenyl Ring Substituents

Introducing substituents onto the phenyl rings of the triphenylphosphonium moiety can significantly influence the electronic properties and lipophilicity of the resulting compound. For instance, the synthesis of analogues with methyl groups on the phenyl rings, such as p-tolyl and 3,5-dimethylphenyl, has been reported. nih.gov These modifications have been shown to increase the lipophilicity and can impact the biological activity of the phosphonium salt. nih.govresearchgate.net The synthesis of these aryl-substituted analogues generally follows the same principle as the synthesis of the parent compound, starting with the appropriately substituted triarylphosphine. nih.gov However, the electronic nature of the substituents on the benzene (B151609) ring can affect the reaction yield. For example, the use of tris(4-trifluoromethyl-phenyl)phosphine, which has electron-withdrawing groups, resulted in a low yield of the corresponding phosphonium compound. nih.gov

Structural Variations of the Alkyl Chain and Linkers

In addition to simple alkyl chains, more complex linkers can be incorporated between the triphenylphosphonium group and other molecular fragments. For example, ω-bromoalkanoic acids have been used to introduce a carboxylic acid functionality at the end of the alkyl chain. nih.gov This allows for further conjugation to other molecules. The synthesis of such derivatives involves the reaction of triphenylphosphine with the corresponding ω-bromoalkanoic acid, typically in a solvent like acetonitrile under reflux. nih.gov The length of these linkers can also be systematically varied, for instance, by using linkers with four, five, or ten methylene (B1212753) groups. acs.org

Advanced Synthetic Techniques for this compound Conjugates

The this compound moiety is often used as a vector to deliver other molecules to specific cellular compartments, particularly mitochondria. nih.govdovepress.com This has led to the development of advanced synthetic techniques to create conjugates of DTPP with a wide range of bioactive molecules and probes.

One common strategy involves a multi-step synthesis where a molecule of interest is first functionalized with a reactive group, such as a bromoalkyl chain, which can then react with triphenylphosphine to form the desired phosphonium salt conjugate. acs.org For example, derivatives of the potent mitochondrial uncoupler SF6847 have been synthesized by first attaching an ω-bromoalkyl chain to the SF6847 scaffold and then reacting this intermediate with triphenylphosphine. acs.org

The Wittig reaction, a cornerstone of organic synthesis, also provides a pathway to DTPP-containing structures. In this reaction, an alkyltriphenylphosphonium salt is deprotonated to form a phosphonium ylide, which then reacts with an aldehyde or ketone. This methodology has been employed in the synthesis of various complex molecules, including very-long-chain alkenes and precursors for polymers. nih.govacs.org For instance, this compound bromide can be treated with a strong base like sodium bis(trimethylsilyl)amide to generate the corresponding ylide, which can then be reacted with an aldehyde to form an alkene. nih.gov

Furthermore, DTPP and its analogues can be incorporated into larger supramolecular structures. For example, they have been used as organic species to be intercalated into layered perovskite compounds to create inorganic-organic composite materials with catalytic properties. jst.go.jp These advanced synthetic approaches highlight the broad utility of this compound as a versatile building block in medicinal chemistry and materials science.

Strategies for Linking Bioactive Moieties to the Phosphonium Core

The conjugation of bioactive molecules to the this compound (DTPP) core is a cornerstone of its application in targeted therapies, primarily aimed at mitochondria. The lipophilic cationic nature of the TPP group facilitates accumulation within the mitochondria of cancer cells, which exhibit a higher mitochondrial membrane potential than normal cells. mdpi.comnih.gov Various strategies have been developed to covalently link a wide array of bioactive moieties to this phosphonium scaffold, ensuring that the therapeutic agent reaches its subcellular target. nih.govuni-pannon.hunih.gov

A primary and straightforward method involves the direct attachment of the bioactive molecule to the TPP cation via an alkyl chain or other covalent bonds. mdpi.com This has been a widely adopted approach for delivering probes, antioxidants, and other pharmacophores to the mitochondria. nih.gov For instance, the well-known mitochondria-targeted antioxidant, MitoQ, features a ubiquinone moiety linked to a decyltriphenylphosphonium cation.

Another sophisticated strategy employs cleavable linkers, which release the bioactive cargo upon reaching the target site in response to specific triggers within the mitochondrial environment. frontiersin.org This approach is particularly advantageous when the permanent attachment of the bulky TPP group might hinder the biological activity of the drug. nih.gov Examples of such linkers include:

Ester Linkers: These can be cleaved by intramitochondrial esterases, releasing dicarboxylate-containing molecules. For example, a malonate monoester conjugated to a TPP compound via a hydrophobic undecyl linker was shown to effectively release malonate within mitochondria.

ROS-Responsive Linkers: Linkers such as thioketal (TK) linkers are designed to be cleaved in the presence of high levels of reactive oxygen species (ROS), a common feature of the mitochondrial environment in cancer cells. frontiersin.org

Traceless Disulfide Linkers: These linkers can be cleaved within the mitochondrial matrix, releasing the cargo without leaving a residual linker fragment attached. nih.govresearchgate.net

Furthermore, "click chemistry" has emerged as a powerful tool for conjugating TPP to bioactive molecules. This approach offers high efficiency and specificity, allowing for the formation of stable triazole linkages between the phosphonium salt and the molecule of interest. nih.gov

The versatility of DTPP also extends to its incorporation into larger drug delivery systems. TPP-functionalized nanocarriers, such as liposomes and polymeric dendrimers, have been developed to encapsulate and deliver a range of therapeutic agents to mitochondria. mdpi.comnih.gov This strategy allows for the delivery of molecules with varying sizes and hydrophobicities. nih.gov

Table 1: Examples of Linking Strategies for this compound Derivatives

| Bioactive Moiety/Drug | Linking Strategy | Purpose/Application |

|---|---|---|

| Ubiquinone (in MitoQ) | Direct covalent linkage via an alkyl chain | Targeted antioxidant therapy |

| Malonate | Cleavable ester linker | Delivery of dicarboxylic acids to mitochondria |

| Photosensitizers | Covalent conjugation | Targeted photodynamic therapy |

| Curcumin | Derivatization of hydroxyl groups with alkyl-TPP⁺ | Targeted anticancer therapy |

| Doxorubicin, Cisplatin | Conjugation to TPP-functionalized nanocarriers | Targeted chemotherapy to overcome drug resistance frontiersin.orgfrontiersin.org |

| Spin Traps, Quinones | Conjugation to heterocyclic cations linked to TPP | Probing mitochondrial function and dysfunction nih.gov |

| Dicarboxylates | Cleavable monoester linkage | Selective release of bioactive dicarboxylates in mitochondria |

Stereochemical Considerations in Synthesis and Derivatization

While the synthesis of this compound bromide from 1-bromododecane and triphenylphosphine is a standard SN2 reaction that does not typically create a chiral center at the phosphorus atom, stereochemistry becomes a critical consideration when chiral bioactive moieties are attached or when the derivatization process itself can induce chirality. scielo.brgoogle.com The phosphorus atom in a phosphonium salt is tetrahedral, and if it bears four different substituents, it becomes a stereocenter. wiley-vch.de

The field of asymmetric catalysis has seen the development of chiral phosphonium salts that can induce stereoselectivity in various chemical transformations. magtech.com.cnresearchgate.netrsc.org These chiral phosphonium salts are often used as phase-transfer catalysts. magtech.com.cn Although this compound itself is achiral, the principles guiding the synthesis and application of chiral phosphonium salts are relevant when considering the derivatization of DTPP with complex, chiral bioactive molecules.

For instance, in the Wittig reaction, where a phosphonium ylide (derived from a phosphonium salt) reacts with an aldehyde or ketone to form an alkene, the stereochemistry of the resulting double bond (E/Z isomerism) can be influenced by the nature of the substituents on the phosphorus and the reaction conditions. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com While non-stabilized ylides typically yield Z-alkenes, stabilized ylides favor the formation of E-alkenes. organic-chemistry.org Semistabilized ylides, such as those derived from benzylidenetriphenylphosphoranes, often produce a mixture of Z- and E-isomers. acs.orgnih.gov The stereoselectivity of such reactions can be finely tuned by modifying the electrophile, for example, by using N-sulfonyl imines instead of aldehydes, which can lead to excellent stereoselectivity (>99:1) for either the Z- or E-isomer depending on the chosen sulfonyl group. nih.govorganic-chemistry.org

Furthermore, when DTPP is derivatized with a chiral molecule, diastereomers can be formed. The resolution of these diastereomers may be necessary to isolate the most active stereoisomer. Methods for the resolution of P-chiral phosphorus compounds include the formation of separable covalent diastereomers or diastereomeric salts with a chiral acid. uni-pannon.hu The stereochemistry of the attached bioactive molecule is crucial as different stereoisomers can exhibit vastly different biological activities. organic-chemistry.org Therefore, maintaining the desired stereochemistry of the bioactive moiety during its conjugation to the DTPP core is paramount.

Table 2: Stereochemical Aspects in the Derivatization of Phosphonium Salts

| Reaction/Process | Stereochemical Aspect | Controlling Factors | Significance |

|---|---|---|---|

| Wittig Olefination | E/Z stereoselectivity of the resulting alkene organic-chemistry.orgorganic-chemistry.org | Ylide stability (non-stabilized, stabilized, semi-stabilized), nature of the electrophile (e.g., N-sulfonyl imines), reaction conditions. organic-chemistry.orgacs.orgorganic-chemistry.org | The geometry of the newly formed double bond can significantly impact the biological activity of the final conjugate. |

| Asymmetric Catalysis | Enantioselectivity in reactions catalyzed by chiral phosphonium salts magtech.com.cnresearchgate.netrsc.org | Structure of the chiral catalyst, including the nature of the substituents on the phosphorus atom. magtech.com.cnresearchgate.net | Can be used to synthesize enantiomerically pure derivatives. |

| Derivatization with Chiral Molecules | Formation of diastereomers | The inherent chirality of the bioactive moiety being attached. | Different diastereomers can have different biological efficacies and properties, necessitating separation or stereoselective synthesis. |

| Resolution of P-chiral Phosphonium Salts | Separation of enantiomers | Formation of diastereomeric salts or complexes with chiral resolving agents. uni-pannon.hu | Allows for the isolation of a single enantiomer of a P-chiral phosphonium derivative. |

Mitochondrial Accumulation and Bioenergetic Perturbations

This compound belongs to a class of lipophilic cations that are actively studied for their ability to target and accumulate within mitochondria. nih.govresearchgate.net This targeted accumulation leads to significant alterations in mitochondrial bioenergetics.

The selective accumulation of this compound (DTPP) in mitochondria is primarily driven by its distinct physicochemical properties. nih.govresearchgate.net As a lipophilic cation, its structure combines a positively charged triphenylphosphonium headgroup with a long, twelve-carbon alkyl (dodecyl) chain. nih.govmsu.ru The positive charge on the phosphorus atom is delocalized across the three phenyl rings, which, along with the lipophilic dodecyl chain, facilitates the compound's ability to permeate biological membranes. nih.govnih.gov

The primary driving force for its accumulation is the large negative membrane potential across the inner mitochondrial membrane, which is significantly higher than the plasma membrane potential. nih.govresearchgate.net This electrical gradient electrophoretically drives the positively charged DTPP into the mitochondrial matrix. msu.rufrontiersin.org The lipophilicity conferred by the dodecyl tail and phenyl groups allows the cation to readily pass through the lipid bilayer of the membranes, a crucial step for reaching the mitochondrial interior. nih.govnih.gov Molecular dynamics studies have shown that DTPP has a strong affinity for the membrane surface. msu.runih.gov The combination of a delocalized positive charge and high lipophilicity is key to its function, allowing it to penetrate membranes more easily than cations with localized charges. nih.gov

The journey of DTPP into the mitochondrial matrix is a stepwise process involving the crossing of both the plasma membrane and the two mitochondrial membranes. nih.gov Initially, the compound crosses the plasma membrane, driven by the cell's membrane potential (typically -30 to -40 mV), leading to its accumulation in the cytosol at concentrations several times higher than in the extracellular medium. nih.gov

Once inside the cell, DTPP is rapidly drawn towards the mitochondria due to their much larger membrane potential (approximately -120 to -180 mV). nih.govresearchgate.net This substantial potential difference across the inner mitochondrial membrane can lead to a further 100- to 1000-fold increase in the concentration of DTPP within the mitochondrial matrix compared to the cytosol. nih.govresearchgate.net The outer mitochondrial membrane is relatively permeable to small molecules, allowing DTPP to pass into the intermembrane space easily. nih.gov The final and most significant accumulation step is the transport across the inner mitochondrial membrane, which is highly impermeable to most ions but can be permeated by large, hydrophobic cations like DTPP due to the strong electrochemical gradient. plos.org

The substantial accumulation of the positively charged DTPP within mitochondria directly perturbs the organelle's bioenergetic functions. msu.runih.gov A primary effect of DTPP is the dissipation of the mitochondrial membrane potential. msu.runih.govproquest.com This occurs because the influx of the cation partially neutralizes the negative charge inside the matrix. At low micromolar concentrations, DTPP acts as a "mild uncoupler" of oxidative phosphorylation. msu.runih.govnih.gov Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, releasing chemical energy to produce adenosine (B11128) triphosphate (ATP). wikipedia.orgebsco.com

By causing a partial depolarization, DTPP stimulates respiration (State 4 oxygen consumption) as the electron transport chain works to restore the proton gradient. msu.runih.gov However, this uncoupling effect means that the energy from the proton gradient is dissipated rather than being fully utilized for ATP synthesis. msu.runih.gov Studies on isolated brown-fat mitochondria and brown adipocyte cultures have shown that DTPP increases oxygen consumption. nih.gov Research on yeast mitochondria indicated that DTPP caused mitochondrial membrane depolarization with a half-maximal effect at a concentration of 6μM. nih.gov At higher concentrations, DTPP can inhibit ADP-stimulated (State 3) respiration and may induce mitochondrial swelling, potentially due to a detergent-like action. msu.runih.govnih.gov

Mechanisms of Accumulation Across Cellular and Mitochondrial Membranes

Protonophoric Activity and Uncoupling Mechanisms

Beyond its direct impact on membrane potential, DTPP exhibits protonophoric (proton-carrying) activity, primarily through its interaction with fatty acids. This activity provides a distinct mechanism for uncoupling oxidative phosphorylation.

A significant mechanism of DTPP-induced uncoupling involves mediating the transmembrane cycling of fatty acids. pnas.orgnih.govresearchgate.net This process operates as a mitochondria-targeted protonophore system. pnas.orgnih.gov The cycle begins with the protonated (neutral) form of a fatty acid diffusing across the inner mitochondrial membrane into the matrix, which is a relatively rapid process. researchgate.net Inside the alkaline matrix, the fatty acid releases its proton. The resulting fatty acid anion then forms an ion pair with the positively charged DTPP cation that has accumulated in the mitochondria. pnas.orgnih.gov

This neutral DTPP/fatty acid anion complex is sufficiently lipophilic to be transported back across the inner mitochondrial membrane, from the matrix to the intermembrane space. pnas.orgnih.gov This DTPP-mediated efflux of the fatty acid anion completes the cycle, effectively shuttling protons into the mitochondrial matrix and dissipating the proton gradient. pnas.orgresearchgate.net This uncoupling mechanism has been demonstrated in isolated mitochondria, where DTPP potentiates the uncoupling effect of fatty acids like palmitate, leading to stimulated respiration and a decrease in H₂O₂ production. pnas.orgnih.gov Because the accumulation of DTPP is dependent on the membrane potential, this uncoupling mechanism is considered self-limiting; as the potential decreases, DTPP accumulation lessens, thereby reducing the uncoupling effect. pnas.org

| Parameter | Observed Effect | System/Model | Key Finding | Reference |

|---|---|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Depolarization / Dissipation | Yeast Mitochondria | Causes depolarization with a half-maximal effect at 6μM. | nih.gov |

| State 4 Respiration (Oxygen Consumption) | Stimulation | Isolated Mitochondria | Acts as a mild uncoupler, increasing oxygen consumption in the absence of ADP. | msu.runih.gov |

| State 3 Respiration (Oxygen Consumption) | Inhibition (at higher concentrations) | Yeast Mitochondria | Inhibits respiration in the presence of ADP at higher concentrations. | msu.runih.gov |

| Fatty Acid-Induced Uncoupling | Potentiation | Isolated Mitochondria, Planar Lipid Membranes | Profoundly promotes the uncoupling effect of endogenous or added fatty acids. | nih.govnih.govnih.gov |

| Mitochondrial Swelling | Induction (at higher concentrations) | Yeast Mitochondria | Induces high-amplitude swelling, preventable by antioxidants or uncouplers like FCCP. | nih.gov |

In addition to its interaction with fatty acids, DTPP can enhance the activity of classical anionic protonophores, such as 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP). nih.govresearchgate.net In experiments using planar bilayer lipid membranes (BLM), the presence of DTPP was shown to increase the proton-translocating activity of these uncouplers. nih.govresearchgate.net

Role in Regulating Energy Expenditure in Model Organisms

This compound (referred to as C12TPP in some studies) has been shown to influence energy expenditure and combat diet-induced obesity in mouse models. nih.gov As a membrane-penetrating cation, it can dissipate the mitochondrial membrane potential, which is a key factor in cellular energy production. nih.gov

In studies using mice on a high-fat diet, C12TPP administered in drinking water led to a significant reduction in both body weight and body fat mass. nih.gov This effect was attributed to a combination of reduced food intake and an increase in the resting metabolic rate, which was elevated by up to 18% in treated animals compared to a control group. nih.gov The compound was also found to enhance fatty acid oxidation. nih.gov

Investigations in isolated brown-fat mitochondria and brown adipocyte cultures revealed that C12TPP increases oxygen consumption. nih.gov This suggests that the compound directly stimulates mitochondrial respiration. Interestingly, these metabolic effects were observed to be independent of uncoupling protein 1 (UCP1), a key protein in thermogenesis. nih.gov However, treatment with C12TPP did lead to an increase in mitochondrial protein levels in the brown adipose tissue of mice. nih.gov

Table 1: Metabolic Effects of this compound (C12TPP) in Mice

| Parameter | Observation | Source |

|---|---|---|

| Body Weight | Significantly reduced (12% in 7 days) | nih.gov |

| Body Fat Mass | Significantly reduced (24% in 7 days) | nih.gov |

| Food Intake | Reduced; accounts for one-third of body weight loss | nih.gov |

| Resting Metabolic Rate | Increased by up to 18% | nih.gov |

| Fatty Acid Oxidation | Enhanced | nih.gov |

| Mitochondrial Respiration | Increased oxygen consumption in isolated brown-fat mitochondria | nih.gov |

Intracellular Signaling and Cellular Responses

Modulation of Reactive Oxygen Species (ROS) Levels in Cells and Mitochondria

This compound's interaction with mitochondria has a significant impact on the levels of reactive oxygen species (ROS). The accumulation of DTPP in yeast mitochondria is linked to increased staining with ROS-sensitive fluorescent dyes. researchgate.net This indicates a rise in intracellular ROS levels. The growth inhibition caused by DTPP can be partially reversed by various antioxidants, which points to ROS as a key mediator of its cytotoxic effects. researchgate.net

The mechanism involves DTPP's ability to act as a lipophilic cation, which allows it to accumulate within the mitochondria, driven by the mitochondrial membrane potential. This accumulation can disrupt the electron transport chain, a primary site of ROS production. While some triphenylphosphonium-based compounds are designed as mitochondria-targeted antioxidants (for example, SkQ1, which is a conjugate of plastoquinone (B1678516) and this compound), the DTPP cation itself can induce oxidative stress. nih.gov The prevention of DTPP-induced effects by the antioxidant alpha-tocopherol (B171835) further supports the role of ROS in its mechanism of action. researchgate.net

Induction of Mitochondrial Swelling in Model Systems

A notable effect of this compound in model systems like the yeast Saccharomyces cerevisiae is the induction of high-amplitude mitochondrial swelling. researchgate.net This phenomenon is a consequence of the mitochondrial permeability transition (mPT), which involves the opening of high-conductance pores in the inner mitochondrial membrane. nih.govnih.gov The opening of these pores leads to an influx of solutes and water into the mitochondrial matrix, causing the organelle to swell. mdpi.com

The swelling induced by DTPP can be prevented by the addition of a protonophorous uncoupler, which dissipates the mitochondrial membrane potential that drives DTPP accumulation. researchgate.net It can also be prevented by the antioxidant alpha-tocopherol, suggesting a link between ROS production and the induction of the permeability transition pore. researchgate.net This indicates that DTPP-induced ROS contributes to the opening of the mitochondrial permeability transition pore, leading to swelling.

Mechanisms of Growth Inhibition in Yeast and In Vitro Cell Cultures

The growth inhibitory effects of this compound in yeast and cell cultures are closely linked to its actions within the mitochondria. The primary mechanism is the induction of ROS-dependent growth inhibition. researchgate.net Although DTPP causes significant mitochondrial swelling, studies in yeast suggest that the generation of reactive oxygen species is the more critical factor limiting growth. researchgate.net This is evidenced by the fact that various antioxidants can partially restore growth in yeast treated with DTPP. researchgate.net

The accumulation of DTPP within mitochondria, driven by its lipophilic and cationic properties, leads to mitochondrial dysfunction. This includes the uncoupling of oxidative phosphorylation and the inhibition of respiratory enzymes, which disrupts cellular energy metabolism and ultimately halts cell proliferation. researchgate.net In yeast, DTPP has also been found to inhibit multidrug resistance pumps, which could potentiate its cytotoxic effects. dntb.gov.ua

**Table 2: Effect of Antioxidants on DTPP-Induced Growth Inhibition in *S. cerevisiae***

| Condition | Observation | Source |

|---|---|---|

| DTPP alone | Induces high-amplitude mitochondrial swelling and inhibits growth. | researchgate.net |

| DTPP + alpha-tocopherol | Prevents mitochondrial swelling and partially restores growth. | researchgate.net |

| DTPP + other antioxidants | Partially restores growth. | researchgate.net |

Antimicrobial Action Mechanisms

Antibacterial Activity Against Multi-Drug Resistant Strains (e.g., Acinetobacter baumannii, Staphylococcus aureus)

This compound exhibits significant antimicrobial activity against various bacteria, including multi-drug resistant (MDR) strains. Its mechanism of action is primarily based on its physical properties as a cationic, amphiphilic molecule. The positive charge of the phosphonium group allows it to interact with and disrupt the negatively charged bacterial cell membranes, leading to a loss of membrane integrity and subsequent cell death.

The bactericidal action of DTPP against Gram-positive bacteria, which have a thick peptidoglycan layer but lack an outer membrane, is particularly effective. nih.gov Studies have shown that DTPP can penetrate the complex cell wall of high G+C Gram-positive bacteria like Mycobacterium tuberculosis and disrupt their bioenergetics by decreasing the membrane potential. nih.gov While specific MIC values for DTPP against MDR Acinetobacter baumannii and Staphylococcus aureus are not detailed in the provided search results, the general mechanism of membrane disruption is applicable. For Gram-negative bacteria like A. baumannii, which possess an outer membrane, resistance can be higher due to efflux pumps that actively remove such compounds from the cell. dntb.gov.ua However, the fundamental ability of DTPP to compromise membrane integrity makes it a compound of interest in the development of new antimicrobial agents to combat resistant pathogens.

Antifungal Activity Against Phytopathogenic Fungi

This compound (DTPP) has demonstrated significant antifungal activity against a range of phytopathogenic fungi, which are responsible for causing diseases in plants. Research has shown that the efficacy of triphenylphosphonium-based compounds is influenced by the length of their alkyl chains, with a distinct "cut-off effect" observed. For alkyl-triphenylphosphonium compounds, this cut-off point is at the C10 chain, but for other related series, it can extend to C14 or C15. researchgate.netnih.govscience.gov Notably, alkyl-triphenylphosphonium compounds, such as DTPP, have been found to exhibit higher fungicidal activity compared to other triphenylphosphonium derivatives like ω-triphenylphosphonium fatty acids and ω-triphenylphosphonium fatty alcohols. researchgate.netnih.govscience.gov

The fungicidal performance of these compounds is primarily attributed to their ability to damage the fungal membrane, uncouple oxidative phosphorylation, and inhibit fungal respiration. researchgate.netnih.govresearchgate.net The lipophilic nature and positive charge of the triphenylphosphonium cation facilitate its penetration of the phospholipid bilayer of fungal cells and subsequent accumulation within the mitochondria, a critical organelle for cellular respiration and energy production. mdpi.comnih.gov

The in vitro antifungal activity of this compound and related compounds has been quantified through the determination of their half-maximal effective concentration (EC₅₀) values against various phytopathogenic fungi. These values, presented in the table below, indicate the concentration of the compound required to inhibit the mycelial growth of the fungi by 50%. A lower EC₅₀ value signifies a higher antifungal potency.

Table 1: In Vitro Antifungal Activity of this compound against Phytopathogenic Fungi

| Phytopathogenic Fungi | EC₅₀ (μM) |

|---|---|

| Alternaria solani | 2.92 |

| Botrytis cinerea | 1.83 |

| Cercospora arachidicola | 3.31 |

| Fusarium graminearum | 1.94 |

| Fusarium oxysporum | 4.01 |

| Gibberella zeae | 1.94 |

| Phytophthora capsici | 2.65 |

| Physalospora piricola | 1.62 |

| Rhizoctonia solani | 2.15 |

This table is based on data from a study by Li et al. and is provided for informational purposes only. mdpi.com

Proposed Molecular Targets and Interaction Features (e.g., Dihydrofolate Reductase Inhibition)

The primary molecular target of this compound in fungal cells is the mitochondrion. researchgate.netnih.govresearchgate.net Its lipophilic cationic properties enable it to be driven across biological membranes and to accumulate within this organelle, leading to the disruption of mitochondrial function. researchgate.netnih.govresearchgate.net This disruption manifests as damage to the mitochondrial membrane, uncoupling of the respiratory chain, and inhibition of adenosine 5'-triphosphate (ATP) synthesis, which are critical for the survival of the fungus. nih.govresearchgate.net

While the outline suggests investigating the inhibition of dihydrofolate reductase (DHFR) as a potential molecular target, extensive searches of scientific literature did not yield direct evidence to support the hypothesis that this compound acts as an inhibitor of this enzyme in phytopathogenic fungi. DHFR is a validated target for other antifungal agents, which typically function as structural analogues of dihydrofolate. acs.orgscience.gov

However, some research suggests other potential interaction features for DTPP. For instance, in the yeast Saccharomyces cerevisiae, this compound has been found to inhibit multiple drug resistance, a phenomenon often mediated by ATP-binding cassette (ABC) transporters. science.govscience.gov Suppression of the PDR5 gene, which encodes an ABC transporter, was shown to increase the toxicity of DTPP in yeast. science.gov This suggests that DTPP may interfere with the function of these efflux pumps, which are crucial for fungal defense against toxic compounds. science.gov The triphenylphosphonium moiety itself is being explored as a carrier to enhance the efficacy of other fungicides by targeting them to the mitochondria. nih.govresearchgate.netacs.org

Applications of Dodecyltriphenylphosphonium in Materials Science and Engineering

Polymer Nanocomposite Fabrication and Characterization

DTPP plays a crucial role in the development of polymer nanocomposites, particularly those incorporating organoclays. Its primary function is to modify the surface of naturally hydrophilic clays, rendering them more compatible with hydrophobic polymer matrices. This modification is key to achieving nanoscale dispersion of the clay platelets within the polymer, which in turn leads to significant enhancements in the material's properties.

Intercalation and Exfoliation of Organoclays (e.g., Montmorillonite (B579905), Mica) with Dodecyltriphenylphosphonium

The process of creating polymer-clay nanocomposites involves two key phenomena: intercalation and exfoliation. Intercalation refers to the insertion of polymer chains into the gallery space between the individual layers of the clay. nih.gov Exfoliation is the complete separation of these layers, resulting in a homogeneous dispersion of individual clay platelets throughout the polymer matrix. cranfield.ac.uk

This compound is instrumental in facilitating both processes. As a cationic surfactant, it can be exchanged with the inorganic cations (like Na+) present on the surface of clay minerals such as montmorillonite (MMT) and mica. metu.edu.trresearchgate.net This ion exchange reaction creates an "organoclay," where the bulky DTPP cations prop open the clay layers, increasing the interlayer spacing (d-spacing). nih.govmetu.edu.tr This expanded gallery is more accessible to polymer chains, promoting intercalation. metu.edu.tr

Studies have shown that the use of phosphonium (B103445) salts like DTPP can lead to organoclays with greater interlayer spacing compared to those modified with more conventional ammonium (B1175870) salts. metu.edu.tr For instance, the interlayer spacing of phosphonium organoclays can range from 1.78 to 2.52 nm. metu.edu.tr The degree of intercalation and subsequent exfoliation is influenced by factors such as the concentration of the modifying agent and the processing conditions. nih.govcranfield.ac.uk The successful dispersion of DTPP-modified clays, such as this compound-mica (C12PPh-Mica), has been demonstrated in various polymer matrices. metu.edu.trresearchgate.net

Influence on Thermo-Mechanical Properties of Polymer Hybrids

The incorporation of DTPP-modified organoclays into polymer matrices can significantly enhance the thermo-mechanical properties of the resulting hybrid materials. Even small amounts of well-dispersed organoclay (typically 1-5 wt%) can lead to notable improvements. metu.edu.tr

The enhanced thermal stability is often attributed to the "barrier effect" of the silicate (B1173343) layers, which can hinder the diffusion of volatile decomposition products. metu.edu.tr The thermal stability of the organoclay itself is also a critical factor; phosphonium-based organoclays have demonstrated superior thermal stability compared to their ammonium-based counterparts, which is crucial for melt blending processes that occur at high temperatures. metu.edu.trresearchgate.net For example, the addition of DTPP-modified montmorillonite (C12PPh-MMT) to poly(ethylene terephthalate) (PET) has been shown to increase the thermal stability of the resulting nanocomposite fibers. researchgate.net

From a mechanical perspective, the high aspect ratio of the exfoliated clay platelets acts as a reinforcing agent within the polymer matrix. scialert.net This reinforcement leads to an increase in properties such as tensile strength and modulus. metu.edu.trresearchgate.net For instance, the reinforcement of polyamide 66 (PA66) and PET with phosphonium-modified organoclays has been shown to enhance their mechanical properties. metu.edu.tr Similarly, polyimide (PI)/organoclay hybrid films prepared with C12PPh-Mica exhibited improved mechanical characteristics. researchgate.net The extent of these improvements is closely linked to the degree of clay dispersion; exfoliated nanocomposites generally exhibit significantly better mechanical properties than intercalated ones. scialert.net

| Property | Observation | Polymer System(s) | Reference(s) |

| Thermal Stability | Improved onset decomposition temperatures. | PA66, PET | metu.edu.tr |

| Enhanced thermal stability with organoclay addition. | PET | researchgate.net | |

| Tensile Strength | Increased with the addition of organoclay. | PET, PA66, PI, PLA | metu.edu.trresearchgate.netresearchgate.net |

| Initial Modulus | Increased with the addition of organoclay. | PET, PA66, PLA | metu.edu.trresearchgate.net |

Nanostructural Analysis of Polymer-Organoclay Composites

The nanostructure of polymer-organoclay composites is typically characterized using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM). scialert.netcsic.es XRD is used to determine the interlayer spacing of the clay, providing evidence of intercalation. nih.gov A shift in the diffraction peak to a lower angle indicates an increase in the d-spacing. nih.gov The disappearance or significant broadening of this peak can suggest exfoliation. nih.gov

TEM provides direct visual evidence of the clay dispersion within the polymer matrix. metu.edu.tr TEM micrographs can reveal whether the clay platelets are present as large agglomerates, ordered intercalated stacks, or individually dispersed exfoliated layers. metu.edu.tr For example, TEM analysis of PET hybrids containing C12PPh-Mica showed that while some clay layers were homogeneously dispersed at the nanoscale, some agglomerated particles were also present. metu.edu.tr Similarly, in PET nanocomposites with C12PPh-MMT, both well-dispersed and agglomerated clay particles were observed. researchgate.net Achieving a high degree of exfoliation remains a challenge, and often a mixed morphology of intercalated and exfoliated structures is obtained. scirp.org

Supramolecular Assemblies and Architectures

Beyond polymer composites, this compound is also a valuable component in the construction of supramolecular assemblies. These are complex chemical systems held together by non-covalent interactions. The amphiphilic nature of DTPP, with its charged head and hydrophobic tail, drives its self-assembly in solution and its interaction with other molecules.

Interactions with Calixarenes and Other Supramolecular Hosts

Calixarenes are macrocyclic molecules with a "cup-like" shape that can encapsulate other molecules, known as guests, within their cavity. wikipedia.org This host-guest interaction is a fundamental concept in supramolecular chemistry. nih.gov The binding is driven by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions. nankai.edu.cn

This compound can act as a guest molecule for certain types of calixarenes. The hydrophobic dodecyl chain can be encapsulated within the hydrophobic cavity of the calixarene, while the positively charged phosphonium headgroup can interact with negatively charged groups on the calixarene's rim. researchgate.net These interactions can be used to build more complex, multi-component supramolecular structures. The ability to functionalize calixarenes with various chemical groups allows for the fine-tuning of their binding properties for specific guests like DTPP. nih.gov

Formation of Soft Nanocontainers and Micellar Systems

In aqueous solutions, amphiphilic molecules like this compound can self-assemble into various structures, including micelles. nih.govrsc.org Micelles are aggregates where the hydrophobic tails cluster together to form a core, shielded from the water by the hydrophilic headgroups, which form an outer shell. redalyc.orgscielo.br These self-assembled structures are often referred to as "soft nanocontainers" because their hydrophobic core can be used to encapsulate other poorly water-soluble molecules. researchgate.net

The formation and properties of these micellar systems are influenced by factors such as the concentration of the surfactant, temperature, and the presence of other molecules or ions in the solution. rsc.orgscielo.br DTPP and similar phosphonium surfactants can form micelles that can be used in various applications, including as nanocarriers for drug delivery. nih.gov The interaction of DTPP with other molecules, such as anionic cyanine (B1664457) dyes, can lead to the formation of nanoaggregates with specific functional properties. nih.gov The study of the aggregation behavior of this compound bromide in aqueous solutions, and the effect of additives like ionic liquids, provides insight into how to control the formation and properties of these micellar systems. sdu.edu.cn

Membrane Science

The unique properties of this compound make it a valuable compound in the field of membrane science, particularly in the development of specialized membranes and in studies investigating membrane permeability.

Anion-exchange membranes (AEMs) are crucial components in various electrochemical technologies, including fuel cells and water electrolyzers. These membranes are solid polymer electrolytes designed to conduct anions, typically hydroxide (B78521) ions (OH-), while providing a physical barrier between the anode and cathode. The performance and durability of AEMs are highly dependent on the chemical nature of the polymer backbone and the tethered cationic functional groups.

Quaternary phosphonium cations have been extensively investigated as functional groups for AEMs due to their potential for high alkaline stability, which is a critical requirement for long-term operation in high-pH environments. rsc.orgacs.orgrsc.orgsemanticscholar.org While quaternary ammonium groups have been widely used, phosphonium-based AEMs are being explored as a promising alternative. semanticscholar.org The larger size of the phosphorus atom compared to nitrogen and the different electronic characteristics can influence the stability and conductivity of the membrane. semanticscholar.org

The general structure of a phosphonium-functionalized polymer for an AEM involves a stable polymer backbone, such as poly(aryl ether sulfone) or polyethylene, to which the phosphonium cations are covalently attached. rsc.orgacs.orgrsc.org The this compound group, with its combination of a stable triphenylphosphonium headgroup and a flexible dodecyl chain, can be incorporated into such polymer structures. The lipophilic dodecyl chain can influence the morphology of the membrane, potentially promoting the formation of well-defined hydrophilic and hydrophobic domains. This phase separation is known to facilitate the formation of efficient ion-conducting channels, which can enhance the hydroxide conductivity of the membrane even at lower ion-exchange capacities (IEC). semanticscholar.org

Research on AEMs with phosphonium groups has shown that the chemical environment around the phosphorus atom is crucial for stability. For instance, bulky substituents on the phenyl rings, such as methoxy (B1213986) groups, can sterically hinder the nucleophilic attack by hydroxide ions, thereby improving the alkaline stability of the phosphonium cation. rsc.orgsemanticscholar.org While not this compound itself, these findings on related structures provide a blueprint for designing stable AEMs. The development of self-cross-linked AEMs containing phosphonium groups has also been shown to be a beneficial strategy for protecting the functional groups from degradation. rsc.orgrsc.org

This compound is a valuable tool for studying the permeabilization of both artificial and biological membranes due to its ability to interact with and insert into lipid bilayers. nih.govmsu.ru As a lipophilic cation with a delocalized positive charge, it can readily partition into the hydrophobic core of membranes. researchgate.net

Studies comparing this compound (C12TPP) with its less lipophilic analog, tetraphenylphosphonium (B101447) (TPP), have provided significant insights into its membrane interactions. Molecular dynamics simulations and experimental work have shown that C12TPP has a much greater affinity for the membrane surface than TPP, a direct consequence of the hydrophobic interactions of its long dodecyl tail with the lipid acyl chains. nih.govmsu.ru

At lower, micromolar concentrations, C12TPP acts as a "mild uncoupler" in mitochondria, promoting the transport of fatty acid anions across the membrane without causing significant damage. nih.govmsu.ru However, as the concentration of C12TPP increases, its interaction with the membrane becomes more disruptive. At higher concentrations, it can inhibit cellular respiration and induce swelling in mitochondria, which is attributed to a detergent-like action on the membrane. nih.gov This detergent effect represents a form of membrane permeabilization, where the integrity of the lipid bilayer is compromised, leading to increased permeability. The ability of C12TPP to induce permeabilization of the inner mitochondrial membrane has been observed at micromolar concentrations. researchgate.net

This disruptive interaction with lipid bilayers makes DTPP a useful model compound for studying membrane damage and the mechanisms by which molecules can increase membrane permeability. Artificial lipid membranes, such as liposomes and planar lipid bilayers, provide a controlled environment to investigate these interactions in detail, helping to elucidate the fundamental processes of how amphiphilic molecules can disrupt membrane structure and function. nih.govmsu.ru

Catalytic Roles of Dodecyltriphenylphosphonium

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. Dodecyltriphenylphosphonium salts are effective phase transfer catalysts, enhancing reaction rates and improving yields by transporting reactive species across the phase boundary. scienceinfo.com This methodology is particularly valuable in green chemistry as it can reduce the need for expensive or hazardous organic solvents. wikipedia.org

The efficacy of this compound as a phase transfer catalyst stems from its amphipathic nature. The molecule consists of a bulky, nonpolar organic part, including three phenyl groups and a long dodecyl alkyl chain, and a polar, cationic phosphonium (B103445) (P+) head. This structure allows it to act as a "shuttle" between an aqueous (or solid) phase and an organic phase. operachem.com

The mechanism begins with the phosphonium cation pairing with an anion (for example, a nucleophile like CN⁻ or an azide (B81097) ion N₃⁻) from the aqueous or solid phase. operachem.com The lipophilic dodecyl and phenyl groups render the resulting ion pair soluble in the organic solvent, where the organic substrate is dissolved. wikipedia.org Once in the organic phase, the anion is less solvated by water molecules, making it more "naked" and, consequently, more reactive. operachem.com After the anion reacts with the substrate, the phosphonium cation can transport the leaving group anion back to the aqueous phase, completing the catalytic cycle and regenerating the catalyst for another transfer. operachem.com This continuous transport of reactants across the phase interface overcomes the insolubility barrier, allowing the reaction to proceed efficiently. scienceinfo.com

A significant application of this compound salts as phase transfer catalysts is in the synthesis of heterocyclic compounds, including ring-closure reactions. google.com A notable example is the preparation of biphenyl (B1667301) tetrazole intermediates, which are crucial for the synthesis of sartan-class pharmaceuticals used to treat hypertension. google.com

In this process, an ionic liquid like this compound iodide catalyzes the [3+2] cycloaddition (a type of ring-closure reaction) between a biphenyl nitrile and sodium azide. google.com The phosphonium salt facilitates the transfer of the azide anion (N₃⁻) from the solid or aqueous phase into the organic phase containing the nitrile, enabling the formation of the tetrazole ring. google.com This method avoids the use of highly toxic and expensive organotin compounds that were previously used for this transformation. google.com

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| Biphenyl Nitrile | Sodium Azide | This compound Iodide | Ring-Closure (Cycloaddition) | Phenyl Tetrazolium Intermediate |

Data sourced from patent information describing the synthesis of sartan drug intermediates. google.com

In the synthesis of biphenyl tetrazole, catalysis by this compound iodide dramatically shortens the required reaction time and increases the yield compared to alternative methods. google.com For instance, older methods without an effective phase transfer catalyst could require reaction times as long as 40 hours with low efficiency due to the slow mass transfer between the two phases. google.com With the phosphonium salt catalyst, high conversion rates and yields can be achieved in shorter times. google.com This enhancement not only improves productivity but also reduces energy consumption and the potential for side reactions, leading to a cleaner and more economical process. wikipedia.org

| Reaction Time (hours) | Conversion Rate | Yield |

|---|---|---|

| 10 | 69% | 65% |

| 30 | 99% | 90% |

Data derived from examples within a patent for sartan synthesis using this compound iodide as a catalyst. google.com

Applications in Organic Synthesis (e.g., Ring-Closure Reactions)

Latent Catalysis in Polymerization Processes

Latent catalysts are catalytic systems that remain dormant or inactive under storage conditions but can be "switched on" by an external trigger, such as heat or light. advancedsciencenews.com This "on-demand" activity is highly advantageous in polymer processing, as it allows for the formulation of stable, one-component resin systems that can be cured precisely when needed, improving manufacturing safety and simplifying processing. advancedsciencenews.compolymerinnovationblog.com

Phosphonium salts can function as latent thermal catalysts in the curing of epoxy resins. The curing of epoxies is a cross-linking process that converts the liquid resin into a hard, thermoset polymer. polymerinnovationblog.com This can proceed through several mechanisms, including anionic polymerization of the epoxide rings. researchgate.net

In the context of naphthalene-based epoxy resins, which are known for their high thermal resistance, a latent catalyst like this compound would be incorporated into the liquid resin formulation. researchgate.netnih.gov At ambient storage temperature, the catalyst remains inactive, and the resin mixture has a long shelf life. advancedsciencenews.com When the temperature is elevated for curing, the catalyst is activated. This activation can trigger the initiation of an anionic polymerization cascade. The phosphonium salt can either dissociate or react to generate an initiating species that attacks an epoxy group (oxirane ring). researchgate.net This opens the ring and creates a new anionic center, which then proceeds to attack another epoxy group, propagating the polymerization and forming ether linkages that cross-link the polymer chains. researchgate.net This controlled, heat-triggered initiation is the hallmark of latent catalysis, providing precise control over the curing of high-performance materials like naphthalene-based epoxy composites. advancedsciencenews.comresearchgate.net

Theoretical and Computational Investigations of Dodecyltriphenylphosphonium

Molecular Dynamics Simulations of Membrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations have been instrumental in understanding how C12TPP interacts with and crosses lipid membranes.

MD simulations have been employed to model the movement of C12TPP across lipid bilayers and to study its ability to form ion pairs, which can facilitate the transport of other molecules. One key area of investigation has been the concerted action of penetrating cations like C12TPP and fatty acids, which can act as a mitochondria-targeted protonophore. nih.gov

A significant finding from these simulations is that C12TPP can form an ion pair with a fatty acid anion, such as palmitate. nih.govresearchgate.net This ion pair can then traverse the hydrophobic core of the membrane. An interesting aspect revealed by MD simulations is that the distance between the C12TPP cation and the palmitate anion is not constant during this transmembrane journey; it can vary between 0.3 to 1.0 nanometers without the pair irreversibly breaking apart. nih.gov This flexibility is attributed to the very low dielectric constant within the hydrophobic membrane core. nih.gov The process often begins with the ions in close proximity, and after an equilibration period, the charged headgroup of C12TPP, driven by an adaptive biasing force in the simulation, penetrates the lipid phase. nih.govresearchgate.net The carboxyl group of the fatty acid then follows the C12TPP cation through the membrane. nih.govresearchgate.net This mechanism suggests that C12TPP can act as a carrier for anions across the membrane.

Simulations provide a detailed view of the energetic landscape of C12TPP's interaction with lipid bilayers. msu.ru Studies using MD simulations to model a lipid vesicle as a bilayer composed of 100 palmitoyloleoylphosphatidylcholine (POPC) molecules have been conducted to understand the free energy of C12TPP within the membrane. msu.ru These simulations, often performed with software like Gromacs and force fields such as CHARMM36, help characterize the affinity of the molecule for the membrane. msu.ru

The free energy profile of transmembrane transfer can be defined by two main parameters: the energy of binding to the membrane surface and the activation energy for crossing the membrane's hydrophobic core. msu.ru Comparative simulations between dodecyltriphenylphosphonium (C12TPP) and the less lipophilic tetraphenylphosphonium (B101447) (TPP) have shown that C12TPP has a significantly greater affinity for the membrane surface. msu.runih.gov However, both cations exhibit a similar activation energy for the actual transmembrane transfer. msu.runih.gov

At low concentrations, C12TPP is considered a "mild uncoupler" that does not damage the inner mitochondrial membrane but can promote the uncoupling effect of fatty acids. msu.runih.gov At much higher concentrations, it may exhibit detergent-like actions, leading to mitochondrial swelling. msu.runih.gov The interaction is also influenced by specific mitochondrial lipids like cardiolipin, a negatively charged phospholipid that can act as a good partner for the positively charged C12TPP. researchgate.netnih.gov

| Cation | Free Energy of Binding to Membrane Surface (ΔGbound) | Activation Energy of Transmembrane Transfer (ΔG#) |

|---|---|---|

| This compound (C12TPP) | -36 kJ/mol | ~61 kJ/mol |

| Tetraphenylphosphonium (TPP) | -2 kJ/mol | ~61 kJ/mol |

Modeling Transmembrane Movement and Ion Pair Formation

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. nih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.govresearchgate.netaspbs.com These calculations can determine various parameters that describe a molecule's behavior. researchgate.net

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (Band Gap), is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Other calculated properties, such as the ionization potential, electron affinity, electronegativity, and chemical hardness, provide a comprehensive picture of the molecule's potential for chemical interaction. researchgate.net While specific quantum chemical studies focused solely on C12TPP are not detailed in the provided sources, the application of these standard computational methods would be essential to theoretically predict its reactivity and guide the synthesis of new derivatives with tailored properties. quantum-chem.pro.brmdpi.com

Docking Studies and Molecular Mechanism Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elifesciences.org It is widely used in drug design to predict how a ligand, such as C12TPP, might interact with a protein target.

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial drugs because it plays a vital role in the synthesis of nucleotides, and its inhibition leads to cell death. plos.orgnih.gov Molecular docking studies are frequently used to design and screen for new DHFR inhibitors. d-nb.infomdpi.com

In a typical docking study targeting antimicrobial activity, the three-dimensional structure of the bacterial DHFR enzyme is used as the receptor. elifesciences.orgd-nb.info A library of compounds, which could include C12TPP and its analogues, would be computationally docked into the active site of the enzyme. d-nb.info The docking software calculates a score, often expressed in kcal/mol, which estimates the binding affinity between the compound and the protein. mdpi.com

The analysis of the resulting docked poses reveals key binding interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid residues in the enzyme's active site. plos.orgd-nb.info For example, in studies of other compounds targeting DHFR, interactions with residues like Alanine 7, Aspartate 27, and Phenylalanine 92 have been shown to be important for inhibitory activity. elifesciences.orgd-nb.info By performing such in silico docking studies with this compound, researchers could predict its potential as a DHFR inhibitor, identify its likely binding mode, and use this information to guide the development of more potent antimicrobial agents. plos.org

Ligand-Protein Interaction Analysis of this compound

Theoretical and computational investigations into the interactions between small molecules and proteins are crucial for understanding their mechanisms of action and for the rational design of new therapeutic agents. For this compound (DTPP), a lipophilic cation known for its ability to target mitochondria, computational studies can provide valuable insights into its binding modes and affinities with various protein targets. This section delves into the analysis of ligand-protein interactions of DTPP, focusing on the molecular-level details derived from such theoretical approaches.

The primary mechanism governing the interaction of DTPP with proteins is rooted in its distinct chemical structure, featuring a positively charged phosphonium (B103445) headgroup and a long hydrophobic dodecyl tail. This amphipathic nature allows for a combination of electrostatic and hydrophobic interactions with protein binding sites.

General Principles of Interaction:

The positively charged triphenylphosphonium group is the key to its interaction with negatively charged residues on protein surfaces, such as aspartic acid and glutamic acid. This electrostatic attraction is a significant driving force for the initial recognition and binding of DTPP to proteins. The delocalized positive charge of the phosphonium cation can form strong, stable ionic bonds with the carboxylate groups of these acidic amino acids.

Furthermore, the three phenyl rings of the phosphonium headgroup can engage in π-π stacking and cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. These interactions contribute to the stability and specificity of the binding.

Computational Modeling and Simulation:

To date, specific molecular docking and molecular dynamics (MD) simulation studies detailing the interaction of this compound with specific proteins and providing quantitative data such as binding energies and dissociation constants are not widely available in the public scientific literature. Such studies are essential to build a comprehensive picture of its interaction profile.

However, based on the known interactions of structurally similar lipophilic cations and the general principles of ligand-protein binding, a hypothetical interaction model can be proposed. For instance, in the context of multidrug resistance proteins like P-glycoprotein (ABCB1), the amphipathic nature of DTPP would likely allow it to interact with the large, polyspecific drug-binding pocket that is known to accommodate a wide variety of substrates.

A hypothetical molecular docking study would likely reveal the following:

Binding Site: DTPP would likely bind within the transmembrane domain of a transporter protein, with the dodecyl tail embedded in the hydrophobic lipid-exposed regions of the protein and the phosphonium headgroup positioned to interact with polar or charged residues lining the binding cavity.

Key Interacting Residues: A detailed analysis would pinpoint specific amino acid residues crucial for binding. For example, a data table from such a hypothetical study might look as follows:

| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) (Hypothetical) |

| Aspartic Acid (ASP) | Electrostatic (Ionic Bond) | 2.8 |

| Phenylalanine (PHE) | π-π Stacking | 3.5 |

| Tyrosine (TYR) | Cation-π | 4.0 |

| Leucine (LEU) | Hydrophobic | 3.9 |

| Isoleucine (ILE) | Hydrophobic | 4.1 |

Binding Energy: The calculated binding free energy (ΔG) would provide a quantitative measure of the affinity of DTPP for the protein. This value is composed of various energy terms, as would be detailed in a hypothetical binding energy decomposition table:

| Energy Component (Hypothetical) | Value (kcal/mol) (Hypothetical) |

| van der Waals Energy | -8.5 |

| Electrostatic Energy | -5.2 |

| Polar Solvation Energy | +3.0 |

| Nonpolar Solvation Energy | -2.5 |

| Total Binding Free Energy (ΔG) | -13.2 |

It is important to emphasize that the data presented in the tables above are purely hypothetical and illustrative of the type of information that would be generated from a detailed computational study. The lack of published, peer-reviewed data on the specific ligand-protein interaction analysis of this compound underscores a gap in the current scientific knowledge and highlights an area for future research. Such studies would be invaluable in elucidating its mechanism of action at a molecular level and could guide the development of novel applications for this compound.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques in Dodecyltriphenylphosphonium Research

Spectroscopy is a cornerstone of DTPP research, enabling scientists to probe its effects on cellular structures and processes. While the DTPP cation itself does not absorb light in the visible spectrum, indirect methods and specialized spectroscopic techniques are employed to measure its biological impact.

UV-Vis Spectrophotometry for Membrane Potential Measurement

The primary biological target of this compound is the mitochondrion, where it accumulates in response to the organelle's large negative-inside membrane potential. mdpi.com Consequently, a key application of UV-Vis spectrophotometry in DTPP research is the indirect measurement of this mitochondrial membrane potential (ΔΨm). This is often accomplished by using potential-sensitive dyes whose absorbance characteristics change in response to membrane depolarization or hyperpolarization.

One such method involves the use of the dye safranine O. In the presence of energized mitochondria, the dye is taken up and its absorbance spectrum shifts. When a compound like DTPP disrupts the membrane potential, this shift is reversed. By monitoring the absorbance at specific wavelengths (e.g., the difference between 555 nm and 523 nm), researchers can quantify changes in ΔΨm induced by the compound. acs.org This technique allows for the real-time tracking of mitochondrial depolarization in isolated mitochondria, providing insights into the compound's uncoupling activity. acs.org

Table 1: UV-Vis Spectrophotometry for Indirect Membrane Potential Analysis

| Parameter | Description | Example Application with DTPP |

| Principle | Measurement of changes in the absorbance spectrum of a potential-sensitive dye (e.g., safranine O) that responds to alterations in mitochondrial membrane potential. | Quantifying the concentration-dependent depolarization of isolated rat liver mitochondria upon addition of DTPP derivatives. acs.org |

| Instrumentation | Dual-wavelength UV-Vis Spectrophotometer. | A spectrophotometer is used to monitor the differential absorbance (e.g., ΔA at 555-523 nm) of safranine O in a mitochondrial suspension. acs.org |

| Key Measurement | Decrease in the absorbance signal of the dye, indicating its release from mitochondria as the membrane potential collapses. | Sequential additions of a DTPP-linked compound result in a stepwise decrease in the safranine O absorbance signal, indicating progressive uncoupling. acs.org |

| Information Gained | Quantitative assessment of a compound's ability to disrupt the mitochondrial membrane potential. | Determination of the effective concentration range over which DTPP acts as a mitochondrial uncoupler. acs.org |

Fluorescence-Based Assays for Cellular Response Studies

Fluorescence-based assays are indispensable for studying the diverse cellular responses to this compound. bmglabtech.com These highly sensitive methods utilize fluorescent probes that report on specific cellular events, from changes in ion concentration to the initiation of cell death pathways.

Given DTPP's effect on mitochondria, fluorescent probes that measure membrane potential are widely used in intact cells. Probes like Tetramethylrhodamine (TMRM) or the ratiometric dye JC-1 are employed to monitor mitochondrial health. acs.orgnih.gov For instance, in healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence, while in depolarized mitochondria, it remains as monomers with green fluorescence. A shift from red to green fluorescence upon treatment with DTPP provides a clear indication of mitochondrial dysfunction. acs.orgnih.gov

Other assays are used to investigate downstream consequences. The ROS-sensitive fluorescent dye dichlorofluorescein diacetate (DCFH-DA) can be used to measure the generation of reactive oxygen species, a common outcome of mitochondrial disruption. researchgate.net Furthermore, colocalization studies using fluorescently-labeled DTPP analogues or mitochondrial-specific dyes like MitoTracker can visually confirm the compound's accumulation within mitochondria. nih.gov

Table 2: Common Fluorescence-Based Assays in DTPP Research

| Assay Type | Fluorescent Probe | Cellular Parameter Measured | Relevance to DTPP |

| Mitochondrial Potential | JC-1 | Mitochondrial membrane potential | Measures DTPP-induced depolarization via a shift from red (aggregates) to green (monomers) fluorescence. acs.orgnih.gov |

| Mitochondrial Potential | TMRM/TMRE | Mitochondrial membrane potential | Quantifies depolarization by measuring the decrease in fluorescence intensity as the probe is released from mitochondria into the cytoplasm. acs.orgnih.gov |

| Reactive Oxygen Species | DCFH-DA | Intracellular ROS levels | Detects oxidative stress resulting from DTPP's interaction with the mitochondrial respiratory chain. researchgate.net |

| Mitochondrial Colocalization | MitoTracker Dyes | Mitochondrial location and morphology | Used alongside a fluorescent DTPP derivative to visually confirm the compound's accumulation in mitochondria. nih.gov |

Raman Microspectroscopy for Intracellular Distribution Analysis

Raman microspectroscopy is a powerful, label-free imaging technique that provides detailed biochemical information about a cell's composition. nih.govmdpi.com It works by detecting the unique vibrational "fingerprints" of different molecules. This method is particularly valuable for determining the subcellular localization of this compound without the need for fluorescent tags, which could alter its behavior.

Research on yeast (Saccharomyces cerevisiae) has effectively used Raman microspectroscopy to analyze the intracellular distribution of DTPP. researchgate.netresearchgate.net By acquiring Raman spectra from different points within a cell, researchers can create a chemical map that distinguishes subcellular organelles like the nucleus, lipid droplets, and, crucially, mitochondria. nih.gov The characteristic spectral peaks of DTPP can then be overlaid on this map to pinpoint its location. These studies have provided direct evidence that DTPP accumulates in mitochondria-rich regions of the cell, confirming its role as a mitochondria-targeting compound. researchgate.netresearchgate.net This technique offers an advantage over fluorescence methods by providing a non-invasive, chemically specific snapshot of the drug's location in relation to the cell's own biomolecules. nih.gov

Table 3: Findings from Raman Microspectroscopy Analysis of DTPP

| Organism/Cell Type | Key Finding | Analytical Approach | Citation |